molecular formula C9H13Cl2N3 B13734242 2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride CAS No. 13514-26-6

2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride

Cat. No.: B13734242
CAS No.: 13514-26-6
M. Wt: 234.12 g/mol
InChI Key: UCBGQRVGCIYZNU-UHFFFAOYSA-N
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Description

2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is a chemical compound with a complex structure that includes a chlorinated ethanimidamide group and a methyl-substituted pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride typically involves the reaction of 2-chloroethanimidamide with 6-methylpyridin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride
  • 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide

Uniqueness

2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

CAS No.

13514-26-6

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride

InChI

InChI=1S/C9H12ClN3.ClH/c1-7-3-2-4-8(13-7)6-12-9(11)5-10;/h2-4H,5-6H2,1H3,(H2,11,12);1H

InChI Key

UCBGQRVGCIYZNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN=C(CCl)N.Cl

Origin of Product

United States

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